molecular formula C13H10OS B2587008 Naphtho[1,2-b]thiophen-2-ylmethanol CAS No. 35813-68-4

Naphtho[1,2-b]thiophen-2-ylmethanol

Cat. No. B2587008
CAS RN: 35813-68-4
M. Wt: 214.28
InChI Key: HPYSRPMROPQUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Naphtho[1,2-b]thiophen-2-ylmethanol” is a chemical compound with the CAS Number: 35813-68-4 . It has a molecular weight of 215.3 . The compound is typically a yellow to brown powder or crystals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Matter Diagenesis

Naphtho[1,2-b]thiophenes, including asymmetric dibenzothiophene isomers, play a role in the diagenetically oxidised marine sedimentary rocks, often alongside their arylated derivatives, phenylnaphtho[b]thiophenes, and naphthylbenzo[b]thiophenes. These compounds, especially phenylnaphtho[b]thiophenes and their isomers, serve as markers for organic matter diagenesis, influenced by interactions with oxidising solutions. Their distribution strongly depends on the maturity of the organic matter, providing insights into low regioselectivity reactions involved in their formation and potential applications for maturity assessment of sedimentary rocks (Rospondek, Marynowski, & Góra, 2007).

Chemical Synthesis and Reactions

Chemical synthesis and electrophilic substitution reactions of Naphtho[1,2-b]thiophen have been explored through various methods. These compounds undergo bromination, formylation, acetylation, and lithiation at the 2-position, highlighting their reactivity and potential utility in synthetic chemistry for creating various derivatives with specific functional groups (Clarke, Gregory, & Scrowston, 1973).

Polymer Solar Cells

Naphtho[1,2-b]thiophene-based copolymers have been designed and synthesized for use in polymer solar cells (PSCs). These materials, such as poly[4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene-2,7-diyl-alt-[4,6-{(1-thieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one}], show promising photovoltaic performance due to their field-effect mobilities and power conversion efficiencies, demonstrating the potential of naphtho[1,2-b]thiophene derivatives in renewable energy applications (Bathula et al., 2013).

Biodesulfurization

Naphtho[1,2-b]thiophene derivatives have been investigated for their biodesulfurization potential by Mycobacterium phlei WU-F1. This bacterium exhibits a high desulfurizing ability towards these compounds, suggesting their role in environmental bioremediation processes. The study indicates that M. phlei WU-F1 can effectively desulfurize naphtho[1,2-b]thiophene and its alkylated derivatives, pointing to a broad substrate specificity toward organosulfur compounds under high-temperature conditions (Furuya, Kirimura, Kino, & Usami, 2001).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzo[g][1]benzothiol-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYSRPMROPQUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.